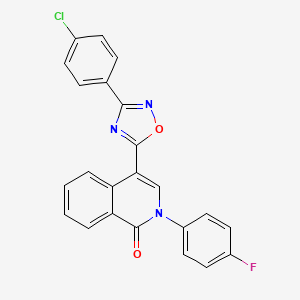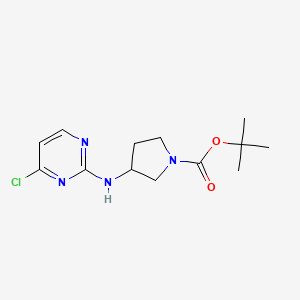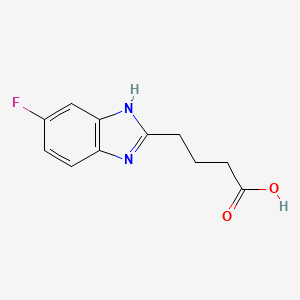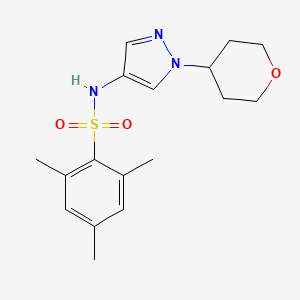
(2-Chloro-4-fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyridines . It’s a polycyclic aromatic compound containing a benzene ring linked to a pyridine ring . The molecular formula is C20H18ClFN6O and the molecular weight is 412.85.
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring linked to a pyridine ring, a piperazine ring, and a methanone group . The presence of fluorine and chlorine atoms could potentially influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
The compound is a solid . Its SMILES string representation is ClC1=CC (CO)=CC (C2=CC=C (F)C=C2)=N1 .Scientific Research Applications
Antiviral Research
The structural complexity of the compound indicates potential for antiviral activity. Indole derivatives, which share some structural similarities, have been reported to show inhibitory activity against influenza A and other viruses . The presence of multiple aromatic rings and nitrogen-containing heterocycles in our compound could interact with viral proteins, potentially inhibiting viral replication.
Anti-inflammatory and Analgesic Development
Compounds with indole and pyridine moieties have demonstrated anti-inflammatory and analgesic activities . The chloro-fluorophenyl group in conjunction with the piperazine ring of the compound may enhance these properties, leading to the development of new pain relief medications with reduced ulcerogenic effects.
Anticancer Agent Synthesis
Quinoline derivatives, which are structurally related to our compound, have shown promise as anticancer agents . The compound’s ability to bind to various receptors could be exploited to target specific cancer cell lines, providing a pathway for the synthesis of targeted anticancer therapies.
Antimicrobial and Antitubercular Applications
The compound’s structural features suggest potential use in antimicrobial and antitubercular drugs. Quinoline derivatives are known to exhibit good antimicrobial activity against various microbial species . The compound could be modified to enhance its efficacy against resistant strains of bacteria and tuberculosis.
Antidiabetic Research
Indole derivatives have been associated with antidiabetic effects . The compound’s structural framework could be utilized to develop new antidiabetic medications that regulate blood sugar levels more effectively.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to targetepoxide hydrolase , which catalyzes the final step in the biosynthesis of the proinflammatory mediator leukotriene B4 . Other potential targets could be vascular endothelial growth factor receptor 2 (VEGFR-2) and Platelet derived growth factor-β (PDGF-β) , which are known to be involved in various cellular processes including angiogenesis and cell proliferation .
Mode of Action
For instance, if the compound inhibits epoxide hydrolase, it could potentially reduce the production of leukotriene B4, a proinflammatory mediator .
Biochemical Pathways
The compound could potentially affect several biochemical pathways. If it targets epoxide hydrolase, it could impact the leukotriene biosynthesis pathway . If it targets VEGFR-2 and PDGF-β, it could affect angiogenesis and cell proliferation pathways . The downstream effects of these changes could include reduced inflammation, altered blood vessel formation, and changes in cell growth .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound inhibits epoxide hydrolase, it could potentially reduce inflammation by decreasing the production of leukotriene B4 . If it targets VEGFR-2 and PDGF-β, it could potentially affect cell growth and blood vessel formation .
properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN6O/c21-16-13-14(22)4-5-15(16)20(29)28-11-9-27(10-12-28)19-7-6-18(25-26-19)24-17-3-1-2-8-23-17/h1-8,13H,9-12H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSQUXUMAAAAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(cyanomethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2898862.png)
![N-(2,5-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2898863.png)
![2-[(Piperidin-4-yl)methyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B2898864.png)
![2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2898866.png)


![Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2898873.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2898874.png)
![N-(4-Tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide](/img/structure/B2898876.png)
![4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B2898877.png)

![4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenyl 4-phenylpiperazinyl ketone](/img/structure/B2898879.png)